molecular formula C13H17NO4S B12276255 L-Methionine, N-(phenoxyacetyl)-(9CI)

L-Methionine, N-(phenoxyacetyl)-(9CI)

Cat. No.: B12276255
M. Wt: 283.35 g/mol
InChI Key: PRBWCDOXQVNOTE-NSHDSACASA-N
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Description

L-Methionine, N-(phenoxyacetyl)- (9CI) is a derivative of L-methionine, an essential amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the substitution of a phenoxyacetyl group at the amino group of L-methionine, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, N-(phenoxyacetyl)- (9CI) typically involves the acylation of L-methionine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of L-Methionine, N-(phenoxyacetyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Methionine, N-(phenoxyacetyl)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to sulfoxide or sulfone.

    Reduction: The phenoxyacetyl group can be reduced under specific conditions.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

    Reduction: Reduced forms of the phenoxyacetyl group.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

L-Methionine, N-(phenoxyacetyl)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

    Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of L-Methionine, N-(phenoxyacetyl)- (9CI) involves its incorporation into metabolic pathways where it can influence various biochemical processes. The phenoxyacetyl group may enhance its ability to interact with specific enzymes or receptors, thereby modulating its biological activity. Key molecular targets and pathways include:

    Methionine metabolism: Involvement in the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor in numerous biochemical reactions.

    Antioxidant pathways: Participation in the synthesis of glutathione, a major cellular antioxidant.

Comparison with Similar Compounds

L-Methionine, N-(phenoxyacetyl)- (9CI) can be compared with other methionine derivatives such as:

    N-Acetyl-L-methionine: Another acylated form of methionine with different biological properties.

    L-Methionine sulfoxide: An oxidized form of methionine with distinct antioxidant activities.

    L-Methionine methyl ester: A methylated derivative used in various synthetic applications.

The uniqueness of L-Methionine, N-(phenoxyacetyl)- (9CI) lies in its phenoxyacetyl group, which can confer unique chemical and biological properties compared to other methionine derivatives.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

PRBWCDOXQVNOTE-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1

Origin of Product

United States

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